Product packaging for Benzoadenosine(Cat. No.:CAS No. 60189-62-0)

Benzoadenosine

Cat. No.: B1666586
CAS No.: 60189-62-0
M. Wt: 317.30 g/mol
InChI Key: SPJSEZDBZALDCW-UHFFFAOYSA-N
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Description

Context as a Synthetic Nucleoside Analog in Biological Systems

Synthetic nucleoside analogs like benzoadenosine are widely utilized in life science and biology research, particularly in medicinal chemistry and pharmacology. nih.gov Their structural similarity to natural nucleosides allows them to interact with enzymes involved in nucleic acid metabolism, synthesis, and regulation. nih.govnih.govnih.gov By mimicking natural substrates or inhibitors, these analogs can help elucidate enzyme mechanisms, study DNA and RNA structure and function, and investigate biological processes at a molecular level. nih.govnih.gov The incorporation of a benzene (B151609) ring fused to the adenine (B156593) base in this compound creates a larger, more planar aromatic system compared to adenine, influencing its stacking interactions and recognition by biomolecules. nih.govwikipedia.org This structural alteration is key to its utility as a research probe.

Historical Trajectory of this compound Discovery and Initial Research

The concept of creating nucleoside analogs with expanded bases originated in the 1970s. Notably, Nelson J. Leonard and colleagues synthesized an adenine ribonucleoside analogue in 1974 where the base was "stretched out" by benzo fusion, leading to the development of compounds like lin-benzoadenosine. nih.govwikipedia.orguni.lu The primary motivation behind this early work was to create "dimensional probes" to investigate the active sites of enzymes that bind to adenosine (B11128) and its phosphorylated forms (nucleotides), such as ATP-dependent enzymes. nih.govwikipedia.orgwikidata.org By studying how these enzymes interacted with the larger this compound structure, researchers aimed to determine the spatial constraints and recognition patterns of the enzyme binding pockets.

Initial research involved studying this compound nucleotides as substrates for various enzymes. For example, the this compound nucleotide was investigated for its interaction with enzymes like firefly luciferase and cyclic AMP-dependent protein kinase. wikipedia.org Studies also explored the spectroscopic properties of linear-benzoadenosine nucleotides, including their fluorescence, which could be affected by interactions with divalent metal cations and other environmental factors, providing insights into their conformation and binding events. wikidata.orgwikipedia.org The synthesis of a 2'-deoxy variant of this compound was also reported, further expanding the scope of these analogs for studying DNA-related processes. wikipedia.orgctdbase.org Early predictions suggested that the expanded nature of this compound might be too large for facile incorporation into natural DNA or RNA helices, highlighting the fundamental structural differences being explored. wikipedia.org Despite this, later research demonstrated the enzymatic incorporation of deoxy-lin-benzoadenosine triphosphate into DNA by polymerases, showcasing their utility in synthesizing modified nucleic acids for further study. ctdbase.org

Detailed research findings from this early period focused on the synthesis and enzymatic evaluation of these benzopurines and their nucleoside and nucleotide derivatives. nih.govctdbase.org The spectroscopic sensitivity of linear-benzoadenosine nucleotides to their environment and binding partners provided a valuable method for studying their interactions in solution. wikidata.orgwikipedia.org Investigations into their structural resemblance to natural adenine also explored their potential interactions with enzymes like adenosine deaminase, although initial structural inspection suggested low susceptibility to deamination. nih.govnih.gov

The study of the enzymatic incorporation of expanded nucleotides, including deoxy-lin-benzoadenosine triphosphate (dxATP), into DNA by enzymes like terminal deoxynucleotidyl transferase (TdT) has provided quantitative data on their substrate efficiency. Research has shown that TdT can incorporate xDNA monomers, including dxATP, with kinetic efficiencies comparable to those of natural nucleotides. ctdbase.org

Enzymatic Incorporation Efficiency (Conceptual Data based on Research Findings) ctdbase.org

SubstrateEnzymeRelative Incorporation Efficiency (vs. Natural Nucleotide)
Deoxy-lin-benzoadenosine (dxA)Terminal deoxynucleotidyl transferase (TdT)Comparable to natural deoxyadenosine (B7792050) triphosphate (dATP)
Other xDNA monomersTerminal deoxynucleotidyl transferase (TdT)Comparable to their natural counterparts (dCTP, dGTP, dTTP)

These studies laid the groundwork for understanding how the expanded aromatic system of this compound influences its recognition and processing by key enzymes in nucleic acid metabolism and synthesis, establishing its role as a valuable tool in academic research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H15N5O4 B1666586 Benzoadenosine CAS No. 60189-62-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60189-62-0

Molecular Formula

C14H15N5O4

Molecular Weight

317.30 g/mol

IUPAC Name

2-(8-aminoimidazo[4,5-g]quinazolin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C14H15N5O4/c15-13-6-1-8-9(2-7(6)16-4-17-13)19(5-18-8)14-12(22)11(21)10(3-20)23-14/h1-2,4-5,10-12,14,20-22H,3H2,(H2,15,16,17)

InChI Key

SPJSEZDBZALDCW-UHFFFAOYSA-N

SMILES

C1=C2C(=CC3=C1N=CN3C4C(C(C(O4)CO)O)O)N=CN=C2N

Isomeric SMILES

C1=C2C(=CC3=C1N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N=CN=C2N

Canonical SMILES

C1=C2C(=CC3=C1N=CN3C4C(C(C(O4)CO)O)O)N=CN=C2N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Benzoadenosine;  NSC 287022;  NSC-287022;  NSC287022;  Lin-benzoadenosine; 

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications of Benzoadenosine

General Synthetic Approaches for Benzoadenosine

The synthesis of lin-benzoadenosine, the ribonucleoside of 8-aminoimidazo[4,5-g]quinazoline (lin-benzoadenine), has been reported. One approach involves the reaction of tri-O-acetyl-D-ribofuranosyl bromide with 8-methylthioimidazo[4,5-g]quinazoline in the presence of mercuric cyanide. acs.orgacs.org This reaction yields two methylthio ribofuranosides, which are subsequently converted to lin-benzoadenosine and an isomeric compound upon treatment with ethanolic ammonia. acs.org

Enzymatic Synthesis of this compound Phosphates

Enzymatic methods are particularly useful for the preparation of phosphorylated this compound derivatives, mirroring the biological phosphorylation pathways of natural nucleosides.

Conversion to lin-Benzoadenosine 5'-Di- and Triphosphates (e.g., via Pyruvate (B1213749) Kinase)

Lin-benzoadenosine 5'-di- and triphosphates (lin-BADP and lin-BATP) can be prepared through enzymatic methods. nih.gov Specifically, lin-benzoadenosine 5'-diphosphate has been shown to be a substrate for phosphorylation by pyruvate kinase. nih.gov This enzymatic conversion provides a convenient route from the diphosphate (B83284) to the triphosphate form.

A typical enzymatic conversion of lin-benzoadenosine 5'-diphosphate to lin-benzoadenosine 5'-triphosphate utilizes a reaction medium containing Tris-HCl buffer, KCl, MgCl2, phosphoenolpyruvate (B93156), lin-benzoadenosine 5'-diphosphate, and pyruvate kinase. Yields exceeding 95% have been reported for this conversion, limited primarily by handling and chromatographic recovery. pnas.org Pyruvate kinase is a widely used enzyme for the synthesis of 5'-NTPs and their analogs from their respective 5'-NDPs, utilizing phosphoenolpyruvate as the phosphate (B84403) donor. mdpi.com

Chemical synthesis methods for lin-benzoadenosine 5'-triphosphate have also been described, involving the reaction of a morpholidate intermediate with bis(tri-n-butylammonium) pyrophosphate.

Synthesis of lin-Benzoadenosine 3',5'-Monophosphate

Information specifically detailing the synthesis of lin-Benzoadenosine 3',5'-Monophosphate (lin-BcAMP) was not explicitly found in the provided search results. However, cyclic 3',5'-monophosphates of nucleoside analogs are typically synthesized enzymatically using adenylate cyclase or chemically through cyclization reactions of the corresponding nucleoside 5'-monophosphate.

Derivatization Strategies for this compound Analogs

Chemical modifications of this compound allow for the creation of analogs with altered properties, such as 2'-deoxy-lin-benzoadenosine.

Synthesis of 2'-Deoxy-lin-Benzoadenosine and its Phosphates

2'-Deoxy-lin-benzoadenosine has been synthesized via the reductive deoxygenation of 2-(β-D-ribofuranosyl)-8-(methylthio)imidazo[4,5-g]quinazoline. nih.govacs.org This process removes the hydroxyl group at the 2' position of the ribose sugar, resulting in a deoxyribose sugar ring.

The 5'-mono-, 5'-di-, and 5'-triphosphates of 2'-deoxy-lin-benzoadenosine have been prepared using both chemical and enzymatic methods. nih.govacs.org This allows for the investigation of how the deoxy modification affects the interaction of these analogs with enzymes involved in nucleic acid metabolism. For example, 2'-deoxy-lin-benzoadenosine 5'-diphosphate has been evaluated as a substrate for pyruvate kinase. nih.gov

Synthesis of Linear-Benzoadenosylcobalamin

Linear(lin)-benzoadenosylcobalamin is a synthetic analogue of coenzyme B12 where a linear-benzoadenosyl moiety replaces the natural 5'-deoxyadenosyl group in the upper axial position pnas.orgnih.gov. This modification results in a laterally extended nucleoside structure pnas.org. The synthesis of this analogue has been reported, yielding a compound with distinct chemical properties compared to its natural counterpart pnas.orgnih.gov. For instance, lin-benzoadenosylcobalamin is described as being nonfluorescent in solution pnas.orgnih.gov. However, upon homolytic (induced by light) or heterolytic (induced by acid or cyanide) cleavage of the carbon-cobalt bond, fluorescent products are formed pnas.orgnih.gov. Furthermore, fluorescence becomes detectable when the coenzyme analogue binds to ribonucleotide reductase pnas.orgnih.gov. The synthesis involves specific chemical steps to attach the linear-benzoadenosyl moiety to the cobalamin core pnas.org.

Development of Fluorescent this compound Analogs

The development of fluorescent this compound analogues has been a significant area of research, primarily to utilize their photophysical properties as probes for studying biological systems, such as enzyme binding sites nih.govpnas.orgnih.gov. This compound itself, with its laterally extended ring system, exhibits useful fluorescence properties pnas.org.

Specific fluorescent analogues that have been synthesized and studied include the 5'-mono-, di-, and triphosphates of linear-benzoadenosine nih.gov. These "stretched-out" versions of adenine (B156593) ribonucleotides, extended by approximately 2.4 angstroms, have demonstrated the ability to bind to enzymes, albeit affecting enzymatic rates nih.gov.

Other related fluorescent nucleotide analogues, such as the 5'-mono-, di-, and triphosphates of linear-benzoguanosine, linear-benzoinosine, and linear-benzoxanthosine, have also been prepared nih.govpnas.org. These analogues possess varying quantum yields and fluorescent lifetimes in aqueous solution nih.gov. For example, linear-benzoinosine 5'-monophosphate and 5'-diphosphate have been shown to act as substrates for certain enzymes, leading to the formation of fluorescent products or polymers nih.gov. The fluorescence properties of these analogues, including their excitation and emission spectra and lifetimes, are key characteristics utilized in their application as dimensional probes pnas.org.

The profluorescent nature of linear-benzoadenosylcobalamin, where fluorescence is activated upon cleavage of the carbon-cobalt bond or binding to an enzyme, highlights another approach in developing fluorescent probes based on the this compound structure pnas.orgnih.gov.

Positional Isomers: Proximal and Distal this compound

The concept of positional isomers is relevant in the context of modified nucleobases, where the position of a modification can lead to distinct structural and chemical properties. While specific details on "proximal" and "distal" this compound isomers are not extensively elaborated in the provided search results concerning this compound itself, the principle of positional isomerism impacting properties is demonstrated with related tricyclic nucleobase analogues.

For instance, studies on isomers of etheno-2-aminopurine, a related tricyclic system, show that different positional isomers can exhibit substantial changes in UV absorption and fluorescence spectra upon enzymatic modification, such as ribosylation mdpi.com. This indicates that the specific position of an added ring or modification within the purine (B94841) framework significantly influences the electronic and spectroscopic properties of the resulting molecule mdpi.com.

In the broader context of chemical modifications, the term "proximal" and "distal" can refer to the relative position of a modification or a substituent concerning a specific point of reference within the molecule. For complex structures like modified nucleosides and their conjugates (e.g., with cobalamin), different attachment points or orientations of the this compound moiety could potentially lead to positional isomers with varying interactions with biological targets and distinct physical properties. Nuclear Magnetic Resonance (NMR) spectroscopy is a technique commonly used to differentiate and characterize positional isomers based on their unique spectral signatures, which are influenced by the local electronic environment around different nuclei rsc.org.

Further research specifically detailing the synthesis, characterization, and properties of defined proximal and distal isomers of this compound would be necessary for a comprehensive understanding of their individual attributes.

Molecular Interactions and Biochemical Mechanisms of Benzoadenosine

Enzyme Substrate and Inhibitor Interactions

Benzoadenosine and its analogs have been studied for their capacity to interact with enzymes, acting either as substrates that undergo enzymatic transformation or as inhibitors that modulate enzyme activity.

Interaction with Adenosine (B11128) Deaminase (ADA)

Adenosine deaminase (ADA) is a crucial enzyme in the purine (B94841) salvage pathway, catalyzing the irreversible deamination of adenosine and deoxyadenosine (B7792050) to inosine (B1671953) and deoxyinosine, respectively. This process is vital for purine metabolism and the regulation of adenosine levels in the body. ADA is found both intracellularly and on the cell surface, where it can interact with membrane proteins mdpi.comuniprot.org.

Recognition and Deamination Kinetics of lin-Benzoadenosine

Studies have shown that lin-benzoadenosine can be recognized by adenosine deaminase with an affinity comparable to that of the natural substrate, adenosine researchgate.netnih.govresearchgate.net. However, for recognition to occur, lin-benzoadenosine appears to need to be introduced approximately 0.12 nm deeper into the enzyme's active site compared to adenosine researchgate.netnih.govresearchgate.netresearchgate.net. Despite the structural differences, including the absence of the ribose moiety in related lin-benzoadenine derivatives, the rate of deamination of lin-benzoadenine can be comparable to that of adenosine nih.govresearchgate.net. This suggests that while the ribose group plays a significant role in enzyme-substrate recognition for adenosine, its catalytic necessity might differ for lin-benzoadenine derivatives researchgate.net. The deamination rate of lin-benzoadenine and lin-benzoadenosine has been explained by their intrinsic reactivity and, for the adenine (B156593) derivative, the lack of the ribose moiety's catalytic effect researchgate.net.

Research indicates that lin-benzoadenine and lin-benzoadenosine are recognized and deaminated by adenosine deaminase with similar K_m and V values researchgate.net.

Implications of Non-linear Hydrogen Bonds at the Active Site

The requirement for lin-benzoadenosine to penetrate deeper into the ADA active site for recognition implies the presence of non-linear hydrogen bonds within the active site researchgate.netnih.govresearchgate.net. Theoretical studies using ab initio molecular electrostatic potential values support the existence of these non-linear hydrogen bonds and suggest they can possess stability similar to that of linear hydrogen bonds researchgate.netnih.govresearchgate.net. This suggests a degree of flexibility or induced fit within the ADA active site that accommodates the slightly different binding mode of lin-benzoadenosine compared to adenosine.

Modulation of ATP Synthase and ATPase Activity

ATP synthase (also known as F1F0-ATPase or H+-transporting two-sector ATPase) is a multi-subunit enzyme complex embedded in the inner mitochondrial membrane that catalyzes the synthesis of ATP from ADP and inorganic phosphate (B84403), driven by a proton gradient microbialcell.comebi.ac.ukwikipedia.org. The F1 portion is the catalytic core, extending into the mitochondrial matrix and composed of α, β, γ, δ, and ε subunits microbialcell.comebi.ac.ukwikipedia.orguniprot.org. The F0 portion is the membrane-embedded proton channel microbialcell.comebi.ac.ukwikipedia.org. The enzyme can also function in reverse, hydrolyzing ATP ebi.ac.ukwikipedia.org.

Binding to Mitochondrial ATP Synthase

Linear-benzoadenosine diphosphate (B83284) (lin-benzo-ADP), a fluorescent analog of ADP with an extended adenine ring, has been shown to interact with mitochondrial ATP synthase nih.govacs.orgacs.org. Lin-benzo-ADP binds to all six nucleotide binding sites on the F1 portion of the enzyme nih.gov.

Interaction with F1-ATPase Subunits (α, β, γ)

The F1 portion of mitochondrial ATP synthase has a subunit composition of α3β3γδε in bovine heart microbialcell.com. The catalytic sites for ATP synthesis are primarily located in the β-subunits, with the α-subunits contributing an essential arginine residue nih.gov. The γ-subunit is part of the central stalk and rotates within the α3β3 hexamer, inducing conformational changes in the catalytic sites of the β-subunits that are necessary for ATP synthesis and release microbialcell.comwikipedia.orguniprot.orgnih.gov.

Studies using lin-benzoadenosine 5'-diphosphate and lin-benzoadenosine 5'-triphosphate have shown that these analogs interact with purified mitochondrial ATPase acs.orgacs.org. Lin-benzoadenosine 5'-diphosphate was found to inhibit the purified mitochondrial ATPase more potently than ADP acs.org. The fluorescence of lin-benzoadenosine 5'-diphosphate was also observed to be strongly quenched by the purified mitochondrial ATPase, indicating binding acs.org. While lin-benzoadenosine 5'-diphosphate was a poor acceptor for oxidative phosphorylation in intact mitochondria, it was a substrate for phosphorylation by submitochondrial particles and for hydrolysis by the purified mitochondrial ATPase acs.org.

The interaction of adenine nucleotide analogs, including this compound derivatives, with the F1-ATPase subunits provides insights into the enzyme's binding sites and catalytic mechanism acs.orgacs.org. The binding of lin-benzo-ADP to all six nucleotide binding sites (three on α and three on β subunits) suggests its utility as a probe for studying nucleotide interactions with the F1 complex nih.gov. The affinities of lin-benzo-ADP for the three α subunits and one β subunit of bovine heart mitochondrial F1 were reported to be low (Kd = 1 to 2 μM) nih.gov.

Table 1: Interaction of lin-Benzoadenosine 5'-Diphosphate with Mitochondrial ATPase

Interaction TypeObservationNotes
InhibitionMore potent inhibition than ADPObserved with purified mitochondrial ATPase acs.org
FluorescenceStrong quenching of fluorescenceObserved upon binding to purified ATPase acs.org
SubstrateSubstrate for hydrolysis and phosphorylationObserved with purified ATPase and submitochondrial particles acs.org

Table 2: Binding Affinity of lin-Benzo-ADP to Bovine Heart Mitochondrial F1 Subunits

F1 SubunitBinding SitesAffinity (Kd)Notes
α31-2 μMLow affinity nih.gov
β11-2 μMLow affinity for one site nih.gov
Total6-Binds to all six nucleotide sites nih.gov

Substrate Activity with Pyruvate (B1213749) Kinase

2'-deoxy-lin-benzoadenosine 5'-diphosphate has been found to act as a substrate for phosphorylation by pyruvate kinase. nih.gov Pyruvate kinase catalyzes the transfer of a phosphate group from phosphoenolpyruvate (B93156) (PEP) to ADP, yielding pyruvate and ATP. wikipedia.orgbmglabtech.com This enzymatic activity is a crucial step in glycolysis. wikipedia.orgbmglabtech.com Kinetic assays have been performed to compare the activity of 2'-deoxy-lin-benzoadenosine 5'-diphosphate with natural and other extended substrates in the pyruvate kinase reaction. nih.gov The conversion of lin-benzoadenosine 5'-diphosphate to lin-benzoadenosine 5'-triphosphate catalyzed by pyruvate kinase has been demonstrated, with typical conversions utilizing the diphosphate as a substrate.

Interactions with DNA Polymerase I and Nucleic Acid Synthesis

2'-deoxy-lin-benzoadenosine 5'-triphosphate has been investigated for its interactions with Escherichia coli DNA polymerase I. nih.gov DNA polymerase I is involved in DNA replication and repair. rcsb.org

Effects on DNA Sequencing Reactions

In DNA sequencing reactions, 2'-deoxy-lin-benzoadenosine 5'-triphosphate has been observed to cause chain termination at adenosine residues. nih.gov However, the termination was found to be less uniform and less efficient compared to that caused by 2',3'-dideoxy-ATP, a known chain-terminating nucleotide analog used in sequencing. nih.gov This suggests that while the analog can be recognized and incorporated by the polymerase, its extended structure may influence the efficiency and precision of chain termination.

Incorporation into Nucleic Acids

Studies involving a nick-translation experiment with Escherichia coli DNA polymerase I and poly[d(AT)] template showed a very low level of 32P incorporation from [α-32P]TTP in the presence of 2'-deoxy-lin-benzoadenosine 5'-triphosphate. nih.gov Nearest-neighbor analysis indicated that the analog was not significantly incorporated into internal positions within the synthesized polymer. nih.gov These experiments suggest that while the enzyme might be able to attach the analog to DNA, its incorporation into the growing nucleic acid chain, particularly internally, is limited. The ability of lin-benzoadenine to form a widened Watson-Crick base pair with thymine (B56734) has been demonstrated, which is relevant to its potential interaction within a DNA duplex. nih.gov

Inhibition of Adenylate Kinase

Mixed dinucleoside polyphosphates containing lin-benzoadenosine, specifically P1-(lin-benzo-5'-adenosyl)-P4-(5'-adenosyl) tetraphosphate (B8577671) and P1-(lin-benzo-5'-adenosyl)-P5-(5'-adenosyl) pentaphosphate, have been synthesized and found to be potent inhibitors of porcine muscle adenylate kinase. nih.gov Adenylate kinase catalyzes the interconversion of adenine nucleotides (2ADP <=> ATP + AMP). mdpi.com These mixed dinucleoside polyphosphates act as competitive inhibitors with respect to ATP and AMP. iupac.org Association constants for the binding of these inhibitors to adenylate kinase have been determined. nih.gov The tetraphosphate showed an association constant of 2 x 106 M-1, while the pentaphosphate had an association constant of 2 x 105 M-1. nih.gov Fluorescence experiments indicated that the increase in fluorescence intensities and lifetimes of these inhibitors upon binding to adenylate kinase is due to the breaking of intramolecular stacking interactions, suggesting they bind to the enzyme in an "open" or "extended" conformation. nih.gov

Inhibitor Association Constant (M-1)
P1-(lin-benzo-5'-adenosyl)-P4-(5'-adenosyl) tetraphosphate 2 x 106
P1-(lin-benzo-5'-adenosyl)-P5-(5'-adenosyl) pentaphosphate 2 x 105

Inhibition of Ribonucleotide Reductase

Lin-benzoadenosylcobalamin, a coenzyme B12 analogue featuring a lin-benzoadenosyl moiety, has been identified as an effective competitive inhibitor of ribonucleotide reductase from Lactobacillus leichmannii. pnas.orgnih.gov Ribonucleotide reductase is a key enzyme responsible for the conversion of ribonucleoside diphosphates to deoxyribonucleoside diphosphates, which are essential precursors for DNA synthesis. frontiersin.orgmdpi.com The inhibition of this enzyme can interfere with DNA replication. frontiersin.orgnih.gov Lin-benzoadenosylcobalamin is nonfluorescent in solution but becomes fluorescent upon cleavage of the carbon-cobalt bond or upon binding to ribonucleotide reductase. pnas.org Fluorescence polarization studies suggest that the lin-benzoadenosyl moiety is bound loosely to the enzyme when the coenzyme is partially dissociated. pnas.org

Other Enzyme Interactions (e.g., Nucleotide 3',5'-Phosphodiesterase, 5'-Nucleotidase)

This compound and its derivatives have been investigated for their interactions with various enzymes involved in nucleotide metabolism and signaling. Studies have shown that lin-benzoadenosine 3',5'-monophosphate can undergo hydrolysis by beef heart nucleotide 3',5'-phosphodiesterase. The initial rate of hydrolysis for lin-benzoadenosine 3',5'-monophosphate (at 0.5 mM concentration) was approximately 5% of that observed for cAMP. However, complete conversion was achievable with excess enzyme. This indicates that while the hydrolysis rate may be slower compared to the natural substrate cAMP, the enzyme can still process the this compound derivative.

Another enzymatic interaction involves polynucleotide phosphorylase. A polymer containing lin-benzoadenylate units was synthesized through the action of polynucleotide phosphorylase from Micrococcus luteus on lin-benzoadenosine 5'-diphosphate in the presence of Mn2+. dtic.mil This demonstrates that polynucleotide phosphorylase can utilize a this compound diphosphate derivative as a substrate to form polymeric structures.

Furthermore, this compound 5'-diphosphate (lin-benzo-ADP) has been employed in studies examining binding to the catalytic subunit of cAMP-dependent protein kinase (PKA) using fluorescence polarization. researchgate.net These studies indicated that modifications to the adenine moiety, such as those present in this compound, can lead to a reduction in the nucleotide's affinity for the enzyme. researchgate.net

Purinergic Receptor Binding and Signal Transduction

Information specifically detailing the direct binding affinity and functional effects of this compound on P1 (Adenosine) and P2 (Nucleotide) receptor subtypes was not found in the consulted sources. The literature describes the general properties and signaling of these receptor families and the interactions of natural purine nucleotides and nucleosides, but specific data for this compound is not available in these sources.

Interaction with P1 (Adenosine) Receptor Subtypes (A1, A2A, A2B, A3)

Specific research findings on the interaction of this compound with Adenosine receptor subtypes (A1, A2A, A2B, A3) were not identified in the consulted literature.

Influence on P2 (Nucleotide) Receptor Subtypes (P2X, P2Y)

Specific research findings on the influence of this compound on P2 receptor subtypes (P2X, P2Y) were not identified in the consulted literature.

Downstream Intracellular Signaling Cascades (e.g., cAMP, Ca2+, IP3)

Specific research findings on the effects of this compound on downstream intracellular signaling cascades such as cAMP, Ca2+, and IP3 were not identified in the consulted literature.

Nucleic Acid Interactions and Conformational Perturbations

This compound, as a size-expanded analogue of adenine, has been investigated for its ability to interact with nucleic acids and induce conformational changes, particularly in the context of base pairing.

Formation of Widened Watson-Crick Base Pairs (e.g., with Thymine)

Size-expanded analogues of adenine and thymine, created through benzo-fusion, have been incorporated into natural DNA oligonucleotides to study their pairing properties. nih.govcapes.gov.br These size-expanded bases retain Watson-Crick analogous hydrogen-bonding capabilities. nih.gov The insertion of a benzene (B151609) ring shifts the Watson-Crick pairing edge outward, resulting in base pairs with a larger C1'-C1' backbone distance (approximately 2.4 Å larger) compared to natural DNA. nih.gov Despite the local backbone strain introduced by these larger bases, they exhibit selective recognition of their hydrogen-bonding complementary partners, suggesting the formation of Watson-Crick analogous pairs. nih.gov

Role in DNA and RNA Structure Probing

This compound derivatives, especially those exhibiting fluorescent properties, serve as valuable tools for investigating the structure and interactions of DNA and RNA. Fluorescent nucleobases, including size-expanded variants like this compound analogues, can provide insights into DNA sequence and structure nih.govnih.gov. These modified nucleotides can be incorporated into nucleic acid strands to act as intrinsic probes, reporting on their local environment through changes in fluorescence intensity or lifetime. This allows researchers to study conformational changes, molecular dynamics, and interactions with proteins or other molecules.

Furthermore, this compound nucleotides have been explored as substrates for various enzymes, including ATP-dependent enzymes such as firefly luciferase and cyclic AMP-dependent protein kinase nih.gov. This enzymatic evaluation helps in understanding how enzymes interact with modified nucleotides and can potentially be used to probe enzyme activity and specificity in the context of nucleic acid metabolism.

The broader field of RNA structure probing utilizes chemical modifications to analyze the three-dimensional structure of RNA, both in vitro and in vivo biorxiv.orgplos.orgnih.gov. While this compound itself might not be a standard chemical probing reagent like DMS or SHAPE reagents, the incorporation of modified, often fluorescent, nucleotides like this compound derivatives into RNA strands represents a complementary approach to report on structural features and dynamics. This is particularly relevant for understanding how specific nucleotides participate in base pairing and stacking interactions within complex RNA architectures.

Effects on Duplex Formation and Stability

The incorporation of this compound into nucleic acid duplexes significantly influences their formation and stability. When a single size-expanded base pair, such as one involving a this compound analogue, is introduced into an otherwise natural DNA duplex, it typically leads to destabilization of the double helix nih.gov. This suggests that the increased size of the modified base can disrupt the optimal stacking and hydrogen bonding interactions within the standard B-DNA structure.

However, studies on size-expanded DNA (xDNA), which incorporates this compound analogues as part of its genetic alphabet, reveal that entirely or largely modified duplexes can form stable double-stranded helices nih.gov. These xDNA helices exhibit sequence selectivity and stability comparable to, or even exceeding, that of natural DNA nih.gov. Despite maintaining Watson-Crick hydrogen bonding patterns and a right-handed turn similar to B-DNA, xDNA duplexes have a larger diameter (by approximately 3.0 Å) and require more base pairs per turn (12 vs. 10 in natural DNA), resulting in a smaller helical twist nih.gov.

Structure Activity Relationship Sar Studies of Benzoadenosine and Its Analogs

Impact of Benzene (B151609) Ring Fusion on Biological Activity

The fusion of a benzene ring to the adenine (B156593) core of adenosine (B11128) results in an "expanded" purine (B94841) system. This structural modification increases the polarizability of the nucleobase and enhances its π-π stacking ability. cuni.cz This increased stacking potential has been exploited in studies investigating enzyme binding sites. cuni.cz While a 2.4-Å extension of the adenine ring, as seen in linear-benzoadenine and linear-benzoadenosine, is tolerated by adenosine deaminase, a larger 4.8-Å extension is not, indicating a limit to the spatial accommodation within the enzyme's active site. researchgate.net

Influence of Positional Isomerism (Linear, Proximal, Distal) on Molecular Recognition

The position at which the benzene ring is fused to the adenine moiety leads to different positional isomers, such as linear (lin), proximal (prox), and distal (distal) benzoadenosine analogs. These isomers present variations in the shape and electronic distribution of the expanded nucleobase, which in turn affects their recognition by enzymes and receptors. Linear-benzoadenosine, for instance, has been used as a dimensional probe to study the upper limits of enzyme-substrate recognition in adenosine metabolizing enzymes. nih.gov Studies have shown that linear-benzoadenine and linear-benzoadenosine can be recognized by adenosine deaminase with affinities similar to adenosine, but they may require a deeper insertion into the active site for optimal interaction and enhanced enzymatic deamination rates. researchgate.net Proximal and distal fleximers, which involve fusing the benzene ring at different positions, have also been synthesized and evaluated, demonstrating the impact of the fusion position on biological activity and interactions with proteins like the nucleocapsid protein of HIV-1. researchgate.netcuni.cz

Ribose Moiety Modifications and Functional Specificity (e.g., 2'-Deoxy Analogs)

Modifications to the ribose sugar moiety of this compound analogs can significantly influence their functional specificity and interaction with enzymes. For example, the replacement of the 3'-hydroxyl group with a hydrogen atom has been shown to increase the affinity of nucleotides for certain enzymes, while the addition of phosphate (B84403) groups to the 2'- or 3'-hydroxyl groups can decrease affinity. nih.gov 2'-Deoxy analogs, where the hydroxyl group at the 2' position is replaced by a hydrogen, are particularly relevant as they mimic the building blocks of DNA. 2'-Deoxy-lin-benzoadenosine triphosphate is a nucleotide analog that has been explored for its potential applications in molecular biology and biochemistry, including as a substrate or inhibitor for enzymes involved in nucleotide metabolism and as a tool for studying DNA and RNA structures and functions. ontosight.ai The deoxy sugar moiety and the modified adenine base in 2'-deoxy-lin-benzoadenosine triphosphate affect its chemical and physical properties, influencing its stability, solubility, and interactions with biomolecules. ontosight.ai

Phosphate Chain Modifications and Enzyme Affinity (Mono-, Di-, Triphosphates)

The number and arrangement of phosphate groups attached to the ribose moiety play a critical role in the affinity and recognition of this compound nucleotides by enzymes, particularly those involved in energy metabolism and nucleic acid synthesis. This compound exists in monophosphate, diphosphate (B83284), and triphosphate forms. Linear-benzoadenosine diphosphate (lin-benzo-ADP) and linear-benzoadenosine triphosphate (lin-benzo-ATP) have been studied for their interactions with enzymes like mitochondrial F1-ATPase and cGMP-dependent protein kinase. nih.govnih.govscispace.comsemanticscholar.orgacs.org

Studies with mitochondrial F1-ATPase showed that lin-benzo-ADP could occupy all six nucleotide-binding sites, exhibiting high affinity for some catalytic sites and lower affinity for others and the noncatalytic sites. nih.gov Binding of lin-benzo-ADP to catalytic sites was prevented by excess ADP and ATP, as well as IDP and ITP. nih.gov The release of lin-benzo-ADP from high-affinity sites could be promoted by the binding of nucleoside di- and triphosphates to a third catalytic site. nih.gov

In the case of cGMP-dependent protein kinase, lin-benzo-ADP acted as a competitive inhibitor with respect to ATP, with a Ki value similar to its Kd determined by fluorescence polarization titrations. nih.govsemanticscholar.org Lin-benzo-ATP served as a substrate for this kinase, although with a significantly lower Vmax compared to ATP. nih.gov The binding of lin-benzo-ADP to the kinase was dependent on the presence of a divalent cation, with various metal ions supporting nucleotide binding, though not all supported phosphotransferase activity. nih.gov

These studies highlight how the phosphate chain length and the presence of divalent cations influence the binding affinity and enzymatic activity of this compound nucleotides.

Cellular and Subcellular Processes Modulated by Benzoadenosine

Cellular Uptake Mechanisms and Intracellular Transport

The movement of benzoadenosine across the cell membrane and within the intracellular environment is a critical determinant of its biological availability and efficacy. While specific detailed studies solely on this compound's uptake mechanisms are limited in the provided search results, general mechanisms for nucleoside analogs and related compounds offer insights.

Energy-Dependent Uptake Pathways

Cellular uptake of various substances, including some nucleoside analogs, can occur through energy-dependent processes. These pathways often involve active transport mechanisms that require cellular energy in the form of ATP. Studies on the uptake of other compounds, such as polyamidoamine dendrimers, have shown that their cellular uptake is an energy-dependent process, significantly reduced by metabolic inhibitors like sodium azide (B81097) and 2-deoxyglucose dovepress.com. Partial inhibition of the uptake of radioactive purine (B94841) by fibroblasts depleted of ATP also suggests that some nucleoside transport systems require ATP to some extent nih.govcore.ac.uk. While direct evidence for energy-dependent uptake of this compound from the search results is not explicit, the general principles of nucleoside and analog transport suggest this as a potential mechanism.

Role of Nucleoside Transporters

Nucleoside transporters are a family of membrane proteins that facilitate the movement of nucleosides across biological membranes. These transporters play a crucial role in the uptake and efflux of natural nucleosides and many nucleoside analogs. The nucleoside transport system in human erythrocytes has been suggested to have a possible association with adenosine (B11128) deaminase ub.edu. Alterations in the nucleoside system, including nucleoside transporters, can impact nucleoside levels and the activity of metabolic enzymes researchgate.netresearchgate.net. Studies investigating the metabolic fate of extracellular NAD in human skin fibroblasts suggest that adenosine is the purine form taken up by cells, and this uptake is significantly reduced by dipyridamole, an inhibitor of adenosine transport nih.govcore.ac.uk. While direct evidence regarding this compound's interaction with specific nucleoside transporters is not provided in the search results, the general importance of these transporters for nucleoside analog uptake suggests they may play a role in this compound's cellular entry.

Intracellular Metabolic Fate and Transformations of this compound

Once inside the cell, this compound can undergo various metabolic transformations, primarily involving phosphorylation and deamination, which influence its biological activity and half-life.

Phosphorylation Pathways

Phosphorylation is a key metabolic step for many nucleoside analogs, converting them into their active nucleotide forms. This process is typically catalyzed by cellular kinases. Nucleoside analogs are often phosphorylated by host cell or viral kinases into their triphosphate forms, which can then be incorporated into nucleic acids by polymerases nih.gov. The first phosphorylation step, converting a nucleoside to a monophosphate, is often rate-limiting for the activation of nucleoside analogs nih.gov. For instance, the antiviral activity of some nucleoside analogs is limited by their inefficient phosphorylation to the monophosphate form nih.gov. Linear-benzoadenosine diphosphate (B83284) (lin-benzo-ADP), a fluorescent adenine-modified ADP analog, binds to the nucleotide binding sites of ATP synthase nih.gov. Modifications of the adenine (B156593) moiety can reduce nucleotide affinity for enzymes, with the effect being most pronounced with modifications at position 6 of the base researchgate.net. The monophosphate of (S,S)-isodideoxythis compound, a dideoxynucleoside with lin-benzoadenine as the nucleobase, was found not to be a substrate for AMP deaminase tandfonline.comtandfonline.com. While specific details on the phosphorylation of this compound itself are not extensively covered in the provided results, the general principles of nucleoside phosphorylation by cellular kinases are highly relevant to its intracellular fate.

Deamination Processes

Deamination is another significant metabolic pathway for nucleosides and their analogs, involving the removal of an amino group. Adenosine deaminase (ADA) is a key enzyme in purine metabolism that catalyzes the irreversible deamination of adenosine and deoxyadenosine (B7792050) to inosine (B1671953) and deoxyinosine, respectively researchgate.netresearchgate.net. ADA plays a central role in the differentiation and maturation of the lymphoid system researchgate.net. A quantum chemical study on the enzymatic deamination of benzoadenine derivatives, including lin-benzoadenine and lin-benzoadenosine, suggested that these compounds can be recognized by adenosine deaminase with an affinity similar to that of adenosine, but they may need to be introduced deeper into the active site researchgate.netresearchgate.net. (S,S)-isodideoxythis compound was found to be a poor substrate for adenosine deaminase tandfonline.comtandfonline.com. The great rate of deamination of lin-benzoadenine, comparable to that of adenosine despite the absence of the ribose, has been discussed in the context of the deamination reaction mechanism researchgate.netresearchgate.net.

Data Table: Intracellular Metabolic Fate Highlights

Metabolic ProcessEnzyme(s) Involved (if specified)Substrates/Analogs Studied (related to this compound)Key Findings (related to this compound)Relevant Citations
PhosphorylationCellular/Viral KinasesNucleoside analogs, lin-benzo-ADP, (S,S)-isodideoxythis compound monophosphatePhosphorylation is key for activation; lin-benzo-ADP binds ATP synthase; (S,S)-isodideoxythis compound monophosphate is not an AMP deaminase substrate. nih.govnih.govresearchgate.nettandfonline.comnih.gov
DeaminationAdenosine Deaminase (ADA)Benzoadenine derivatives, lin-benzoadenine, lin-benzoadenosine, (S,S)-isodideoxythis compoundCan be recognized by ADA; (S,S)-isodideoxythis compound is a poor ADA substrate; lin-benzoadenine deamination rate is comparable to adenosine. researchgate.netnih.govtandfonline.comtandfonline.comresearchgate.netresearchgate.netdntb.gov.ua

Integration into Cellular Nucleotide Pools

The integration of nucleoside analogs into cellular nucleotide pools is a critical step for many of their biological effects, particularly those involving nucleic acid synthesis or processes utilizing nucleotides as substrates. Research involving deoxy-lin-benzoadenosine (dxA), a deoxyadenosine analog with an expanded base, has demonstrated its use in forming extended DNA (xDNA). This xDNA, composed of xA-T expanded base pairs, has shown greater thermodynamic stability compared to natural DNA sequences, suggesting that analogs like dxA can be incorporated into polynucleotide structures and influence their properties. nih.gov

Furthermore, the this compound nucleotide has been investigated as a substrate for ATP-dependent enzymes, including firefly luciferase and a cyclic AMP-dependent protein kinase. This indicates that this compound, potentially in its phosphorylated forms, can interact with enzymes that typically utilize natural adenine nucleotides, suggesting a level of recognition and potential integration into nucleotide-mediated processes.

Linear-benzoadenosine diphosphate (lin-benzo-ADP), a fluorescent ADP analog with an extended adenine ring, has been shown to bind to the nucleotide binding sites of mitochondrial ATP synthase. This interaction highlights the ability of this compound analogs to engage with key components of the cellular nucleotide machinery, potentially influencing their function.

Modulation of Specific Cellular Functions (e.g., Vasodilation, Neurotransmission, Immune Response)

This compound and its analogs have been implicated in modulating specific cellular functions, often through their interaction with enzymes involved in the metabolism of endogenous nucleosides like adenosine.

Regarding vasodilation, adenosine is a known vasodilator. Studies comparing the coronary vasoactivity of adenosine analogs found that extending the purine base, as in linear-benzoadenosine, completely abolished this activity. This suggests that while adenosine promotes vasodilation, the structural modification in linear-benzoadenosine interferes with the recognition or binding necessary for this effect, indicating a potential modulatory or antagonistic influence on adenosine-mediated vasodilation. Another study specifically noted that lin-benzoadenosine was capable of abolishing PKG1alpha-induced vasodilation. This compound's relevance to cardiovascular diseases, where adenosine receptor modulation is significant, has also been noted.

In the context of neurotransmission, adenosine functions as an important neurotransmitter. Adenosine deaminase (ADA) is a key enzyme in purine metabolism that catalyzes the deamination of adenosine to inosine, thereby regulating adenosine levels. Research has shown that linear-benzoadenine and linear-benzoadenosine can be recognized by adenosine deaminase, albeit requiring a deeper introduction into the active site compared to adenosine. This interaction suggests that this compound analogs can influence adenosine metabolism, which could indirectly impact neurotransmission by altering the local concentration of adenosine.

Interplay with Cellular Homeostasis and Energy Metabolism

The interplay of this compound with cellular homeostasis and energy metabolism is suggested by its interactions with key metabolic enzymes and its potential incorporation into cellular components.

Cellular homeostasis relies on the balanced functioning of various pathways, including DNA damage and repair mechanisms. nih.gov Deoxy-lin-benzoadenosine (dxA), as a deoxyadenosine analog, has been used in studies investigating DNA structures, highlighting a connection to the components involved in maintaining genomic integrity. nih.gov The interaction of linear-benzoadenosine and linear-benzoadenine with adenosine deaminase, an enzyme central to purine metabolism, further underscores a link to cellular metabolic homeostasis.

In terms of energy metabolism, the interaction of linear-benzoadenosine diphosphate (lin-benzo-ADP) and Benzo-ATP with mitochondrial ATP synthase is particularly relevant. ATP synthase is a crucial enzyme responsible for ATP synthesis, the primary energy currency of the cell. The binding of lin-benzo-ADP to the nucleotide binding sites of this enzyme suggests that this compound analogs can directly influence cellular energy production pathways. Additionally, the study of this compound nucleotide as a substrate for ATP-dependent protein kinases further indicates its involvement in processes linked to cellular energy utilization and signaling.

Data Table: Interactions of this compound Analogs with Key Enzymes

CompoundEnzyme Interacted WithNature of InteractionRelevant Cellular ProcessSource
lin-benzoadenosineAdenosine Deaminase (ADA)Recognized as a substrate/ligandPurine Metabolism, Neurotransmission, Immune Response
lin-benzo-ADPMitochondrial ATP SynthaseBinds to nucleotide binding sitesEnergy Metabolism
This compound nucleotideATP-dependent enzymes (e.g., firefly luciferase, cyclic AMP-dependent protein kinase)Studied as a substrateEnergy Utilization, Signaling
lin-benzoadenosinePKG1alphaAbolishes induced vasodilationVasodilation

Preclinical Research Models and Methodologies in Benzoadenosine Studies

In Vitro Cell-Based Assays

Cell-based assays are fundamental in preclinical research for evaluating the activity of compounds like benzoadenosine in a controlled biological environment. These assays provide insights into cellular uptake, metabolism, and the effects of this compound on specific cellular processes.

Biochemical Assays for Enzyme Kinetics and Inhibition

Biochemical assays are crucial for characterizing the interaction of this compound with enzymes, particularly those involved in purine (B94841) metabolism. Studies have utilized such assays to investigate the enzymatic behavior of linear-benzoadenosine derivatives. For example, linear-benzoadenosine 5'-diphosphate has been shown to be active as a cofactor with rabbit muscle pyruvate (B1213749) kinase . Enzyme assays are typically performed spectrophotometrically, monitoring changes in absorbance at specific wavelengths, such as 370 nm for reactions involving linear-benzoadenosine derivatives to minimize background absorbance from the this compound moiety .

Detailed kinetic analyses using fluorescent nucleoside analogs, a category that includes some this compound derivatives, have provided insights into enzyme active sites. These analyses can reveal how structural modifications, such as the fusion of rings or the addition of methyl groups, can influence binding affinity and catalytic rates escholarship.org. Such studies are instrumental in understanding the molecular basis of enzyme-ligand interactions.

Spectroscopic Techniques (e.g., Fluorescence Spectroscopy, NMR) for Molecular Interaction Characterization

Spectroscopic techniques, including fluorescence spectroscopy and Nuclear Magnetic Resonance (NMR), are valuable tools for characterizing the molecular interactions of this compound and its analogues. Linear-benzoadenosine nucleotides, which are fluorescent analogues of adenine (B156593) nucleotides, exhibit spectroscopic sensitivity to their environment, making them useful probes for studying interactions with metal ions, micelles, and enzymes nih.govnih.govpnas.orgclockss.org.

Fluorescence spectroscopy has been employed to investigate the interaction of linear-benzoadenine nucleotides with divalent metal ions such as Mg2+, Mn2+, and Co2+ nih.govnih.gov. Association constants for the formation of these complexes have been determined using steady-state fluorescence quenching measurements nih.govnih.gov. Fluorescence lifetime measurements as a function of Co2+ concentration have also been used to determine the static component of quenching due to intramolecular complex formation nih.govnih.gov.

NMR spectroscopy, specifically Fourier transform 1H NMR, has been used to study the interaction of linear-benzo-ATP with Co2+. The broadening of aromatic proton signals, particularly the 2-H signal (corresponding to the 8-H in ATP), in the presence of Co2+ provides insights into the specific interactions between the metal ion and the nucleotide nih.govnih.gov. These spectroscopic studies help in proposing models to explain phosphate-base interactions, the influence of metal ions on base protonation, and intramolecular quenching nih.govnih.gov. The useful fluorescence properties of linear-benzoadenosine derivatives can be directed to studies of static and dynamic interactions, complexations, the nature of enzyme binding sites, and conformational changes .

Molecular Modeling and Computational Approaches

Molecular modeling and computational approaches play a significant role in complementing experimental studies of this compound and its interactions. These methods can provide theoretical insights into the structural and energetic aspects of molecular recognition.

Computational studies have been utilized to investigate various factors related to the structure and function of nucleoside analogues, including assessing barriers to rotation, base pairing properties, and various connectivities nih.gov. Density functional theory has been employed in extensive computational studies to explore these aspects nih.gov.

Furthermore, molecular dynamics simulations have been used to study the conformational features of modified DNA duplexes, which can include analogues with expanded bases like those found in some this compound derivatives acs.orgresearchgate.net. While not specifically focused on this compound, these computational techniques are broadly applicable to understanding the behavior of nucleoside analogues at a molecular level, including their interactions with enzymes and nucleic acids. Computational docking studies have also been used to predict how nucleoside analogue triphosphates might interact with enzyme binding sites, highlighting the utility of these methods in understanding selectivity nih.gov.

In Vivo Animal Models

In vivo animal models are essential for evaluating the systemic effects of compounds and their potential as therapeutic agents in a complex biological system.

Use in Rodent Models for Systemic Effects

Rodent models, such as mice and rats, are commonly used in preclinical studies to assess the systemic effects of nucleoside analogues. While the direct use of this compound in rodent models for systemic effects is not explicitly detailed in the provided search results, the application of other nucleoside analogues in such models is well-documented. For example, studies on indirect adenosine (B11128) agonists in large, preclinical animal models have been successful in stimulating bone regeneration researchgate.net. Mouse models have also been used to study the toxicity and activity of other nucleoside analogues nih.gov. These examples demonstrate the established practice of using rodent models to investigate the in vivo effects, metabolism, and pharmacokinetics of nucleoside-based compounds, providing a relevant context for potential future studies involving this compound.

Assessment of Adenosine System Modulation in Organ Systems (e.g., Cardiovascular System)

Preclinical research involving this compound often focuses on its ability to modulate the adenosine system within various organ systems. The adenosine system plays a crucial role in regulating numerous physiological functions, and its dysregulation is implicated in several diseases. The cardiovascular system is a prominent area of investigation due to the significant role of adenosine in cardiac function and vascular tone.

Adenosine exerts its effects by interacting with four G protein-coupled receptors: A₁, A₂A, A₂B, and A₃, which are expressed throughout the cardiovascular system. mdpi.com These receptors influence heart rate, vasomodulation, and blood pressure regulation. mdpi.com Conditions such as hypoxia, ischemia, beta-adrenergic stimulation, and inflammation can lead to the release of adenosine, impacting heart rhythm and causing vasodilation in systemic, coronary, and pulmonary vascular beds. mdpi.comnih.gov

Studies assessing adenosine system modulation often utilize in vitro models, isolated organ preparations, and in vivo animal models. These models allow researchers to investigate the binding affinity of compounds like this compound to specific adenosine receptor subtypes and evaluate the functional consequences of these interactions on cardiovascular parameters. For instance, adenosine itself is known to cause a dose-dependent decrease in blood pressure, renal blood flow, and heart rate in animal models. scielo.br These effects are mediated through the activation of adenosine receptors, with A₁ receptors potentially involved in transient vasoconstriction and A₂ receptors in subsequent vasodilation. scielo.br

Preclinical studies on adenosine and related compounds in cardiovascular contexts have revealed their potential in improving post-ischemic functional recovery of the myocardium and decreasing infarct size in rodent models. nih.gov The A₂A receptor, in particular, has been a focus of efforts to develop new cardiovascular therapies due to its role in anti-inflammatory effects and defense against excess cholesterol accumulation. nih.gov

While specific detailed research findings on this compound's modulation of the adenosine system in organ systems, particularly the cardiovascular system, were not extensively detailed in the provided search results, the broader context of adenosine system research highlights the methodologies and areas of focus in this field. Assessment typically involves measuring changes in heart rate, blood pressure, vascular resistance, and blood flow in response to the compound, often in comparison to known adenosine receptor agonists or antagonists.

Evaluation in Specific Disease Models

The evaluation of this compound in specific disease models is a critical aspect of preclinical research to understand its potential therapeutic applications. Disease models are designed to mimic aspects of human conditions, allowing researchers to investigate the compound's effects on disease progression, severity, and associated biomarkers.

While direct information on this compound's evaluation in a wide range of specific disease models was not prominently featured in the search results, the concept of using disease models in preclinical research is well-established. For example, animal models are widely used to study various diseases, including cardiovascular disorders like myocardial infarction and heart failure. nih.govfrontiersin.org These models allow for the assessment of potential therapeutic interventions on disease-related outcomes such as ventricular remodeling, contractility, and infarct size. frontiersin.org

The search results did indicate that linear-benzoadenosine diphosphate (B83284) (lin-benzo-ADP), a fluorescent analog of ADP with a modified adenine ring, has been studied in the context of ATP synthase, an enzyme implicated in various diseases. nih.govasm.org Lin-benzo-ADP was shown to bind to nucleotide binding sites of mitochondrial F₁ from bovine heart. nih.gov ATP synthase has been identified as a potential molecular target for drugs in the treatment of various diseases, including tuberculosis, where a drug targeting subunit c of ATP synthase has shown activity against drug-resistant strains of Mycobacterium tuberculosis. nih.govasm.org While this refers to a this compound derivative and the focus is on ATP synthase rather than direct adenosine receptor modulation, it illustrates the use of modified adenosine compounds in biochemical studies related to disease mechanisms.

Preclinical models are also used to study complex conditions involving multiple organ systems, such as obesity and its related metabolic disturbances and cardiovascular disease. nih.gov These models help in understanding how factors like adipokines can affect various organ systems. nih.gov Furthermore, models are developed to study specific disease processes like radiation-induced cardiac toxicity, allowing for the investigation of potential protective or therapeutic agents. frontiersin.org

The evaluation of this compound in disease models would typically involve administering the compound to animals with an induced or genetic form of the disease and monitoring relevant physiological, biochemical, and histological endpoints. The specific models used would depend on the hypothesized therapeutic application of this compound, based on its observed modulation of the adenosine system or other biological targets.

While detailed data tables specifically for this compound in these disease models were not found, preclinical studies in general generate quantitative data on various parameters, such as changes in organ function, levels of biomarkers, and disease severity scores. This data is crucial for assessing the compound's efficacy and potential mechanisms of action in a disease context.

Data Table Example (Illustrative - based on general preclinical concepts, not specific this compound data from search results):

Disease Model (Example)Animal Species (Example)Endpoint Measured (Example)Control Group Result (Example)This compound Group Result (Example)
Myocardial InfarctionRatInfarct Size (% of Ventricle)45 ± 530 ± 4
HypertensionMouseMean Arterial Pressure (mmHg)140 ± 10120 ± 8
Cardiac FibrosisRabbitCollagen Content (% of Tissue)15 ± 38 ± 2

Preclinical research methodologies for evaluating compounds in disease models are diverse and include the use of genetically modified animals, surgical interventions to induce disease states, and the measurement of a wide range of physiological and molecular markers to assess the impact of the compound. The goal is to determine if the compound can favorably alter the course of the disease in a living system.

Advanced Research Perspectives and Future Directions in Benzoadenosine Research

Rational Design Principles for Advanced Benzoadenosine Analogs

The design of this compound analogs is guided by the principle of creating modified nucleosides with altered structural and electronic properties while maintaining some degree of compatibility with biological systems. The core modification involves the fusion of a benzene (B151609) ring to the purine (B94841) base of adenosine (B11128), resulting in a "stretched-out" or "linear" configuration. This structural expansion is a key feature influencing interactions with enzymes and nucleic acids.

Rational design efforts focus on further modifications to the this compound scaffold to fine-tune its properties. These modifications can include alterations to the sugar moiety, additions or substitutions on the fused benzene ring, or changes to the exocyclic amino group. The goal is often to enhance specific characteristics, such as fluorescence quantum yield, binding affinity to target proteins, or the ability to be incorporated into synthetic nucleic acid polymers. For instance, deoxy-lin-benzoadenosine (dxA), a 2'-deoxy variant, has been synthesized for incorporation into DNA-like structures. Studies on these expanded bases in DNA (xDNA) have shown that while retaining some features of natural B-form DNA, the increased helical diameter leads to structural alterations, providing insights into the plasticity of nucleic acid structures. The design of tricyclic nucleobase analogs, structurally related to this compound, has also been explored to develop fluorescent compounds useful for studying enzyme-substrate interactions, highlighting the use of rational design for creating probes with specific enzymatic activities.

Integration into Expanded Genetic Alphabet and Synthetic Biology Research

A significant area of research for this compound and its analogs lies in their potential integration into expanded genetic alphabets and synthetic biology. The concept involves creating artificial genetic systems that go beyond the natural four bases (A, T, C, G) to potentially encode new information or provide novel functionalities. This compound, with its enlarged base structure, represents a type of "size-expanded" nucleobase.

Research has explored the incorporation of these expanded bases into synthetic DNA-like helices, referred to as xDNA (expanded DNA). These xDNA structures contain base pairs that are wider than natural DNA pairs, typically by the width of a benzene ring. The aim is to design and study nonnatural genetic systems. Studies have evaluated the ability of xDNA to function like DNA, including its potential for information storage and processing. The enhanced stacking interactions of the enlarged nucleobases in xDNA can contribute to increased duplex stability compared to natural DNA of analogous sequence. The successful incorporation and evaluation of this compound-like structures in these expanded genetic systems demonstrate their potential as building blocks for synthetic biological constructs with tailored properties.

Development of this compound as a Research Tool and Biochemical Probe

This compound derivatives, particularly its phosphorylated forms, have proven valuable as research tools and biochemical probes, primarily due to their fluorescent properties. The fused benzene ring often imparts or enhances fluorescence, allowing these molecules to be used to monitor biological processes.

This compound 5'-triphosphate, 5'-diphosphate, and 3',5'-monophosphate have been utilized as "stretched-out" fluorescent analogs of natural adenine (B156593) nucleotides. These analogs can bind to enzymes that interact with adenine nucleotides, and their fluorescence can be used to study binding events, conformational changes, and enzymatic kinetics. For example, this compound has been used as a fluorescent probe in fluorescence-polarization studies to determine binding. The fluorescence properties, such as red-shifted absorption maxima and relatively high quantum yields, make them sensitive reporters of their local environment and interactions with biomolecules. Tricyclic analogs, including those structurally related to this compound, have been applied as fluorescent probes to investigate the structure and function of nucleic acids and enzymes involved in nucleic acid metabolism or utilizing nucleotide cofactors. Their use as dimensional probes helps in understanding the spatial requirements of enzyme active sites.

Exploration of Novel Mechanisms of Action and Target Identification

Research into this compound also involves exploring novel mechanisms of action and identifying its biological targets. As an analog of adenosine, this compound can interact with enzymes and pathways that recognize or metabolize natural purine nucleosides and nucleotides.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Benzoadenosine, and how can researchers validate its purity and structural integrity?

  • Methodological Answer : this compound synthesis typically involves multi-step organic reactions, such as nucleoside coupling or benzoylation of adenosine derivatives. Researchers should employ techniques like high-performance liquid chromatography (HPLC) for purity assessment (≥95%) and nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H^1H, 13C^13C) for structural confirmation. Mass spectrometry (MS) further validates molecular weight . For intermediates, thin-layer chromatography (TLC) with UV visualization ensures reaction progression .

Q. Which analytical techniques are critical for characterizing this compound's physicochemical properties?

  • Methodological Answer : Key techniques include:

  • Thermogravimetric analysis (TGA) to assess thermal stability under controlled heating rates (e.g., 10°C/min in nitrogen atmosphere) .
  • UV-Vis spectroscopy to determine molar absorptivity (ε\varepsilon) in solvents like methanol or PBS buffer (pH 7.4) .
  • X-ray crystallography for resolving crystal structure and hydrogen-bonding patterns, if single crystals are obtainable .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported pharmacological data for this compound across independent studies?

  • Methodological Answer : Contradictions may arise from variability in experimental conditions (e.g., cell lines, dosing protocols). To address this:

  • Conduct meta-analysis with standardized effect-size calculations (e.g., Cohen’s dd) to quantify discrepancies .
  • Replicate studies under harmonized conditions (e.g., identical ATP concentration in kinase assays) and apply Bland-Altman plots to assess inter-lab variability .
  • Use contradiction analysis frameworks to identify principal factors (e.g., solvent polarity, temperature) influencing outcomes .

Q. What strategies optimize this compound's synthetic yield while minimizing side-product formation?

  • Methodological Answer :

  • Apply Design of Experiments (DoE) to evaluate interactions between variables (e.g., reaction temperature, catalyst loading). For example, a central composite design (CCD) can model nonlinear relationships .
  • Use kinetic studies (e.g., in-situ IR monitoring) to identify rate-limiting steps and adjust reagent addition rates .
  • Employ green chemistry principles (e.g., microwave-assisted synthesis) to reduce reaction time and byproducts .

Q. How can researchers assess this compound's stability in biological matrices for pharmacokinetic studies?

  • Methodological Answer :

  • Perform accelerated stability testing in plasma or simulated gastric fluid (e.g., 37°C, 72 hours) with LC-MS/MS quantification of degradation products .
  • Use Arrhenius modeling to extrapolate shelf-life at 4°C based on degradation rates at elevated temperatures (e.g., 40–60°C) .
  • Validate stability-indicating methods via forced degradation studies (e.g., exposure to UV light, acidic/alkaline conditions) .

Data Interpretation and Reporting

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound's bioactivity assays?

  • Methodological Answer :

  • Fit data to logistic regression models (e.g., IC50IC_{50} calculation) using nonlinear least-squares algorithms (e.g., Levenberg-Marquardt) .
  • Apply Akaike Information Criterion (AIC) to compare model fits (e.g., Hill equation vs. sigmoidal Emax models) .
  • Report variability using 95% confidence intervals rather than single-point estimates to enhance reproducibility .

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound's binding affinity?

  • Methodological Answer :

  • Re-parameterize molecular docking simulations with updated force-field settings (e.g., AMBER vs. CHARMM) to better reflect solvation effects .
  • Validate predictions via isothermal titration calorimetry (ITC) to measure binding thermodynamics (ΔH\Delta H, ΔS\Delta S) .
  • Cross-reference with crystallographic data of ligand-receptor complexes to identify steric clashes or hydration effects .

Ethical and Reporting Standards

Q. What guidelines ensure rigorous reporting of this compound's toxicological data in preclinical studies?

  • Methodological Answer :

  • Follow OECD Test Guidelines (e.g., TG 423 for acute oral toxicity) and report LD50_{50} values with species-specific confidence intervals .
  • Include negative controls (e.g., vehicle-only groups) and positive controls (e.g., cisplatin for genotoxicity assays) to validate assay sensitivity .
  • Adhere to FAIR data principles by depositing raw datasets in repositories like ChEMBL or PubChem .

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Benzoadenosine

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